2,2-diethylbutanoyl Chloride
Overview
Description
2,2-Diethylbutanoyl chloride is an organic compound with the molecular formula C8H15ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of the acyl chloride functional group, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Diethylbutanoyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,2-diethylbutanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as amines, alcohols, or water to form corresponding amides, esters, or carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,2-diethylbutanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base like pyridine to neutralize the HCl produced.
Water: Hydrolysis occurs readily, especially in the presence of a base to neutralize the HCl.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
2,2-Diethylbutanoyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Used in the modification of biomolecules, such as the acylation of proteins and peptides, which can alter their function and stability.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of specialty chemicals, including plasticizers, lubricants, and surfactants.
Mechanism of Action
The reactivity of 2,2-diethylbutanoyl chloride is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is highly susceptible to attack by nucleophiles, leading to the formation of various derivatives. The mechanism typically involves the nucleophile attacking the carbonyl carbon, followed by the elimination of the chloride ion.
Comparison with Similar Compounds
2,2-Dimethylbutanoyl Chloride: Similar in structure but with methyl groups instead of ethyl groups.
2,2-Diethylpropionyl Chloride: Another acyl chloride with a slightly different carbon chain.
2,2-Diethylpentanoyl Chloride: A longer carbon chain variant.
Uniqueness: 2,2-Diethylbutanoyl chloride is unique due to its specific carbon chain length and branching, which can influence its reactivity and the properties of the derivatives formed. This makes it particularly useful in synthesizing compounds with specific steric and electronic characteristics.
By understanding the properties, reactions, and applications of this compound, researchers and industrial chemists can better utilize this compound in various scientific and industrial processes.
Properties
IUPAC Name |
2,2-diethylbutanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c1-4-8(5-2,6-3)7(9)10/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXPPYATEKVUBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408268 | |
Record name | 2,2-diethylbutanoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35354-15-5 | |
Record name | 2,2-diethylbutanoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diethylbutanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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